![molecular formula C14H17FN6O3 B2715478 ethyl 3-(3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate CAS No. 921150-81-4](/img/structure/B2715478.png)
ethyl 3-(3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate
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Description
Ethyl 3-(3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate is a complex organic compound. The molecule contains a total of 34 bonds, including 18 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), and 1 tertiary amide (aliphatic) .
Molecular Structure Analysis
The molecular structure of ethyl 3-(3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate is quite complex. It includes a tetrazole ring, a ureido group, and an ethyl propanoate group . The molecule also contains a fluorophenyl group, which contributes to its unique properties .Scientific Research Applications
Structural and Chemical Analysis
The chemical compound, ethyl 3-(3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate , has been a subject of various research studies focusing on its structural and chemical properties. For instance, a study detailed the synthesis of related compounds under mild conditions, leading to the formation of ethyl 3-polyfluoroalkyl-3-oxo-2-(ureidomethylidene)propionates, showcasing the compound's ability to undergo regioselective condensation with urea (Goryaeva, Burgart, & Saloutin, 2009). Furthermore, the synthesis of pyrimidine derivatives based on ethyl 2-ethoxymethylidene-3-polyfluoroalkyl-3-oxopropionates demonstrates the compound's versatility in chemical reactions and potential applications in material science and medicinal chemistry.
Enzymatic Selectivity and Reduction
Research on the enzymatic reduction of related compounds, such as ethyl 3-aryl-3-oxopropanoates, by the fungus Rhizopus arrhizus, highlights the potential for biocatalytic applications, demonstrating enantioselective conversion to corresponding (S)-alcohols. This suggests that the compound and its derivatives could be used in the synthesis of optically pure pharmaceuticals and chemicals (Salvi & Chattopadhyay, 2006).
Pharmaceutical Applications and Drug Design
The compound's structure has been utilized in drug design, particularly in the synthesis of novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides. These molecules have shown potent inhibitory potential against the urease enzyme, indicating their usefulness in developing therapeutic agents against diseases requiring urease inhibition (Nazir et al., 2018). Additionally, the synthesis of trifluoromethyl-promoted functional pyrazolo derivatives from related chemical structures has opened new avenues in the development of fluorescent molecules and potential herbicidal agents, demonstrating the compound's versatility in various pharmaceutical and agricultural applications (Wu et al., 2006).
properties
IUPAC Name |
ethyl 3-[[1-(3-fluorophenyl)tetrazol-5-yl]methylcarbamoylamino]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN6O3/c1-2-24-13(22)6-7-16-14(23)17-9-12-18-19-20-21(12)11-5-3-4-10(15)8-11/h3-5,8H,2,6-7,9H2,1H3,(H2,16,17,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IURRDPHGNGKTBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC(=O)NCC1=NN=NN1C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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